Home > Products > Screening Compounds P65729 > 1-benzyl-1-nitrosourea
1-benzyl-1-nitrosourea - 775-11-1

1-benzyl-1-nitrosourea

Catalog Number: EVT-436960
CAS Number: 775-11-1
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-Benzyl-N-nitrosourea is a type of nitrosourea, a class of compounds that include a nitroso (R-NO) group and a urea . Nitrosoureas are DNA alkylating agents often used in chemotherapy . They are lipophilic and can cross the blood-brain barrier, making them useful in the treatment of brain tumors such as glioblastoma multiforme .

Synthesis Analysis

N-Benzyl-N-nitrosourea can be synthesized through various methods. For instance, N-Alkyl-N-nitrosoureas can be synthesized and undergo solvolysis in neutral and alkaline solutions . Another method involves the slow evaporation solution growth synthesis method .

Molecular Structure Analysis

The molecular structure of N-Benzyl-N-nitrosourea involves a nitroso (R-NO) group and a urea . The N-nitrosourea group is due to the alkylating action of a diazonium ion intermediate in aqueous solution which most probably goes through a transitory diazoalkane intermediate .

Chemical Reactions Analysis

N-Benzyl-N-nitrosourea, like other N-alkyl-N-nitrosoureas, readily decomposes at the pH of biological fluids with half-lives about 20 minutes at pH 7 and 37.5’ . The effect of substituents, R, on the kinetics of solvolysis of synthesized R-N-(NO)- CO-NH2 was determined in the phosphate buffer region, pH 6-7.8 .

Physical And Chemical Properties Analysis

Nitrosoureas exhibit a broader spectrum of activity against experimental tumors than any other class of agents and are one of the few groups of compounds to cross the so-called blood-brain barrier at therapeutically effective concentrations . The synthesized N-Benzyl-N-nitrosourea crystal belongs to the monoclinic crystal system with P2 1 space group .

N-Nitroso-N-benzyl-methylamine (NBzMA)

Compound Description: N-Nitroso-N-benzyl-methylamine (NBzMA) is an alkylating agent that induces DNA methylation and benzylation. It requires metabolic activation by cytochrome P450 enzymes, particularly P450IIB, to exhibit mutagenicity. [] NBzMA's mutagenicity is primarily attributed to benzylation of DNA rather than methylation. [] Glutathione (GSH) can reduce the mutagenicity of NBzMA. []

N-Methyl-N-nitrosourea (MNU)

Compound Description: N-Methyl-N-nitrosourea (MNU) is a potent alkylating agent known for its carcinogenicity and mutagenicity. [, ] It induces predominantly methylation of DNA, which is less efficient in triggering SOS DNA repair compared to benzylation. [] MNU shows a distinct strain response in Salmonella typhimurium, preferentially mutating TA1535 over TA100, contrary to BzNU. []

O6-Benzyl-2'-deoxyguanosine (dBG)

Compound Description: O6-Benzyl-2'-deoxyguanosine (dBG) is a water-soluble nucleoside analog of O6-benzylguanine (BG), acting as an inhibitor of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). [, ] dBG effectively sensitizes tumor cells, particularly brain tumor xenografts, to the cytotoxic effects of chloroethylnitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). [, ] This sensitization stems from dBG's ability to suppress MGMT activity, prolonging the persistence of DNA damage caused by BCNU. [, ] Notably, dBG's therapeutic potential is highlighted by its ability to achieve tumor eradication in combination with BCNU in preclinical models. []

O6-Benzylguanine (BG)

Compound Description: O6-Benzylguanine (BG) serves as a potent and specific inactivator of O6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein responsible for removing alkyl groups from the O6 position of guanine in DNA. [, ] This inactivation by BG enhances the sensitivity of tumor cells to alkylating agents like BCNU, as the repair of O6-alkylguanine adducts is hampered. [, ] While BG demonstrates promising antitumor activity, its therapeutic potential is limited by poor solubility and non-specific inactivation of AGT in both healthy and tumor tissues. []

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)

Compound Description: 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) is a chemotherapeutic drug belonging to the nitrosourea class, known for its activity against various cancers. [, ] CCNU forms covalent adducts with proteins through cyclohexylcarbamoylation of lysine residues, a process that involves the carbonyl moiety of CCNU. []

O6-Benzyl-7,8-dihydro-8-oxoguanine (O6-benzyl-8-oxoguanine)

Compound Description: O6-Benzyl-7,8-dihydro-8-oxoguanine (O6-benzyl-8-oxoguanine) is a major metabolite of O6-benzylguanine (BG), formed through oxidation. [] This metabolic conversion is primarily mediated by aldehyde oxidase in the cytosol and is significantly enhanced by phenobarbital, a cytochrome P450 inducer. []

3-(2-Chloroethyl)-1-(2-methylsulphonyl)ethyl-3-nitrosourea (Cystemustine)

Compound Description: 3-(2-Chloroethyl)-1-(2-methylsulphonyl)ethyl-3-nitrosourea (Cystemustine) is a chloroethylnitrosourea (CENU) with a distinct structure incorporating a methylsulfonyl group. [] Similar to other CENUs like BCNU, cystemustine induces apoptosis in melanoma cells, and its apoptotic effect is significantly potentiated by prior depletion of O6-alkylguanine-DNA alkyltransferase (AGAT) using agents like BNAG. [] Interestingly, cystemustine displays greater potency than BCNU in inducing apoptosis in vitro, and its synergistic effect with AGAT inhibitors is also more pronounced. []

1-Aryl-3-benzyl-1-nitrosoureas

Compound Description: 1-Aryl-3-benzyl-1-nitrosoureas are a series of compounds characterized by an aryl group at the N1 position and a benzyl group at the N3 position of the nitrosourea moiety. [] Under anaerobic conditions, these compounds undergo thermal decomposition via N-NO bond cleavage, leading to the formation of 1-aryl-3-benzyl-3-nitrosoureas (1,3-shifted products) and 3-benzyl-1-(4-substituted 2-nitrophenyl)-3-nitrosoureas (transnitrosated products). [] This decomposition process is thought to involve nitrosyl radical intermediates. [] Notably, 1-aryl-3-benzyl-1-nitrosoureas can act as nitrosating agents, capable of transferring their nitroso group to other urea derivatives, exemplified by the conversion of 3-methyl-1-(4-tolyl)urea to the corresponding nitrosoureas. []

3-Benzyl-1-(4-substituted 2-nitrophenyl)-3-nitrosoureas

Compound Description: 3-Benzyl-1-(4-substituted 2-nitrophenyl)-3-nitrosoureas are formed as transnitrosation products during the anaerobic thermal decomposition of 1-aryl-3-benzyl-1-nitrosoureas. [] These compounds can also be synthesized by direct nitration of the corresponding ureas using a mixture of fuming nitric acid and acetic acid. []

3,3-Dialkyl-1-(4-tolyl)-1-nitrosoureas

Compound Description: 3,3-Dialkyl-1-(4-tolyl)-1-nitrosoureas are a series of nitrosourea derivatives characterized by two alkyl groups and a 4-tolyl substituent on the urea moiety. [] They are synthesized by nitrosating the corresponding ureas using sodium nitrite in formic acid. [] These compounds decompose thermally to yield various products, including 4-tolyl isocyanate and N-nitrosodialkylamines, suggesting the involvement of O-nitrosoisourea intermediates in their decomposition. []

N-(2-Chloroethyl)-N'-[trans-4-(1,4-dihydro-1-methyl-3-pyridinecarbonyloxy)cyclohexyl]-N-nitrosourea (D-CDS)

Compound Description: N-(2-Chloroethyl)-N'-[trans-4-(1,4-dihydro-1-methyl-3-pyridinecarbonyloxy)cyclohexyl]-N-nitrosourea (D-CDS) is a specifically designed prodrug of CCNU-OH (an active metabolite of CCNU). [] This prodrug utilizes a redox chemical delivery system based on the NADH/NAD+ redox couple for enhanced brain penetration and sustained release of CCNU-OH in the brain. []

O6-[4-(Hydroxymethyl)benzyl]guanine

Compound Description: O6-[4-(Hydroxymethyl)benzyl]guanine is a derivative of BG, incorporating a hydroxymethyl group on the benzyl ring. [] Similar to BG, it inactivates alkyltransferase, enhancing the sensitivity of tumor cells to alkylating agents. []

Folate Esters of O6-Benzyl-2'-deoxyguanosine and O6-[4-(Hydroxymethyl)benzyl]guanine

Compound Description: Folate esters of O6-benzyl-2'-deoxyguanosine and O6-[4-(hydroxymethyl)benzyl]guanine are chemically synthesized derivatives designed to improve the targeting and potency of alkyltransferase inhibitors. [] These folate conjugates exhibit enhanced water solubility and demonstrate greater potency in inactivating alkyltransferase compared to their parent compounds. []

N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitosourea hydrogen maleate (Compound 19)

Compound Description: N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitosourea hydrogen maleate (Compound 19) is a nitrosourea derivative exhibiting significant anticancer activity. [] It demonstrates potent activity against intracranial L1210 leukemia and mouse ependymoblastoma brain tumors. [] Additionally, Compound 19 exhibits comparable activity to BCNU in the Lewis lung carcinoma model. []

N-Benzyl/Aryl Substituted Tryptanthrins

Compound Description: N-Benzyl/aryl substituted tryptanthrins represent a class of compounds designed as dual inhibitors targeting both indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan catabolism. [] These compounds demonstrate significant potential as cancer immunotherapeutic agents by interfering with the kynurenine pathway, thereby suppressing tumor growth and enhancing T cell proliferation. []

Overview

1-Benzyl-1-nitrosourea is an organic compound with the molecular formula C8H9N3O2C_8H_9N_3O_2. It belongs to the nitrosourea family, which is recognized for its significant applications in cancer therapy due to its ability to cross the blood-brain barrier and alkylate DNA, leading to cytotoxic effects in malignant cells. This compound is particularly noteworthy in the fields of medicinal chemistry and biological research, where it is utilized for its antitumor properties and as a tool for studying cellular processes.

Source and Classification

1-Benzyl-1-nitrosourea is classified under nitrosoureas, which are characterized by the presence of a nitroso group attached to a urea structure. These compounds are often synthesized for research purposes and are involved in various chemical reactions that can modify their structure and enhance their biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-benzyl-1-nitrosourea typically involves a multi-step process. A common method includes the following steps:

  1. Formation of Benzyl Nitrosamine: Benzylamine is reacted with nitrous acid to produce benzyl nitrosamine.
  2. Reaction with Phosgene: The benzyl nitrosamine is then treated with phosgene, resulting in the formation of 1-benzyl-1-nitrosourea.

This reaction generally occurs at ambient temperature, utilizing solvents such as dimethylformamide or aqueous solutions . The use of continuous flow reactors in industrial settings can optimize yield and safety during production.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-benzyl-1-nitrosourea can be depicted as follows:

  • Chemical Structure:
    • Contains a benzyl group (C6H5CH2-C_6H_5CH_2-) attached to a nitrosourea moiety.

The compound's structural characteristics include:

  • Molecular Formula: C8H9N3O2C_8H_9N_3O_2
  • Molecular Weight: Approximately 179.17 g/mol
  • Functional Groups: Nitro group, urea group

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure .

Chemical Reactions Analysis

Reactions and Technical Details

1-Benzyl-1-nitrosourea participates in several chemical reactions, including:

  • Oxidation: Can be oxidized to yield corresponding nitro compounds using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The nitroso group can be reduced to an amine group using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The nitroso group can undergo nucleophilic substitution with amines or thiols under mild conditions.

These reactions allow for the modification of the compound to generate various derivatives with potentially enhanced biological activities .

Mechanism of Action

The mechanism of action for 1-benzyl-1-nitrosourea primarily involves its ability to alkylate DNA. Upon entering cells, the compound forms reactive intermediates that can bind covalently to DNA bases, leading to cross-linking and subsequent disruption of DNA replication and transcription processes. This action ultimately results in cell death, particularly in rapidly dividing cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range based on structural analogs.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethylformamide; limited solubility in water.
  • Stability: Sensitive to light and moisture; should be stored under inert conditions to prevent degradation.

These properties influence its handling and application in laboratory settings .

Applications

1-Benzyl-1-nitrosourea has several scientific applications:

  • Cancer Research: Used extensively as an antitumor agent due to its ability to induce DNA damage selectively in cancer cells.
  • Biological Studies: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
  • Pharmaceutical Development: Acts as a precursor or intermediate in synthesizing other pharmacologically active compounds .
Introduction to Nitrosourea Compounds

Historical Context of Nitrosoureas in Medicinal Chemistry

Nitrosourea compounds emerged as a significant class of chemotherapeutic agents following systematic screening of synthetic chemicals for anticancer activity in the 1950s–1960s. The discovery of 1-methyl-1-nitrosourea’s antitumor properties triggered extensive structure-activity relationship (SAR) studies, culminating in the development of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU/carmustine) – the first nitrosourea approved for clinical use against brain tumors and lymphoma [4]. Early research revealed two critical pharmacological challenges: dose-limiting hematological toxicity and tumor resistance mechanisms. This spurred efforts to modify the nitrosourea scaffold to improve tumor selectivity and overcome resistance.

A paradigm shift occurred with the identification of O⁶-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein that confers resistance to chloroethylnitrosoureas by reversing DNA alkylation damage. This discovery motivated the rational design of AGT inhibitors, including benzyl-substituted nitrosoureas and guanine derivatives [1] [4]. The 1999 clinical trial establishing O⁶-benzylguanine (BG) as a biochemical modulator of AGT represented a landmark in targeted chemotherapy approaches, demonstrating how mechanistic insights could drive nitrosourea optimization [1].

Structural and Functional Classification of Nitrosourea Derivatives

Nitrosoureas share a core N-NO-C(=O)-N< moiety but exhibit diverse biological activities based on their N-substituents. 1-Benzyl-1-nitrosourea (Chemical Formula: C₈H₉N₃O₂; CAS 775-11-1) exemplifies a monofunctional nitrosourea characterized by a benzyl group attached to the nitrosated nitrogen [6] [8]. Its structure fundamentally differs from bifunctional chloroethylnitrosoureas like BCNU, which possess DNA crosslinking capability due to reactive chloroethyl groups [4] [9].

Table 1: Structural Classification of Key Nitrosoureas

Compound NameN¹-SubstituentN³-SubstituentFunctionalityPrimary Mechanism
1-Benzyl-1-nitrosoureaBenzylHMonofunctionalAGT inhibition/DNA monoalkylation
BCNU (Carmustine)2-Chloroethyl2-ChloroethylBifunctionalDNA interstrand crosslinking
StreptozotocinMethylGlucos-2-ylGlycosylatedDNA methylation/β-cell cytotoxicity
Chlorozotocin2-ChloroethylGlucos-2-ylGlycosylated bifunctionalDNA crosslinking with reduced hematotoxicity
3-Isobutyl-3-maltosyl-1-(2-chloroethyl)-1-nitrosourea2-Chloroethyl3-Isobutyl-3-maltosylTrisubstituted bifunctionalEnhanced solubility and L1210 leukemia activity

Functionally, nitrosoureas are categorized as:

  • DNA Crosslinking Agents: Bifunctional derivatives (e.g., BCNU, lomustine) form cytotoxic interstrand guanine-cytosine crosslinks via a two-step reaction: initial O⁶-chloroethylguanine adduct formation followed by intramolecular rearrangement to 1,N³-ethanoguanine [4] [9].
  • AGT Depleters: Benzyl-substituted nitrosoureas and related compounds (e.g., O⁶-benzylguanine) act as suicide substrates for AGT. The benzyl group transfers to AGT’s active-site cysteine, irreversibly inactivating the enzyme and sensitizing tumors to alkylating agents [1] [9].
  • Sugar-Modified Nitrosoureas: Derivatives like streptozotocin (N-methyl-N-nitrosourea linked to glucosamine) exploit glucose transporters for selective uptake in pancreatic β-cells and certain tumors [4] [7].

Role of 1-Benzyl-1-Nitrosourea in Antineoplastic Drug Development

1-Benzyl-1-nitrosourea serves dual roles in oncology: as a direct DNA-alkylating agent and as a biochemical modulator of tumor resistance. Its benzyl moiety enables potent AGT inhibition by acting as a superior leaving group compared to methyl or ethyl adducts. This facilitates covalent transfer of the benzyl group to AGT’s cysteine residue, depleting the enzyme’s activity and preventing repair of O⁶-alkylguanine lesions induced by chloroethylnitrosoureas [1] [9].

In vitro and in vivo studies demonstrate synergistic cytotoxicity when 1-benzyl-1-nitrosourea or related benzylating agents are combined with BCNU. For instance, AGT-deficient colon cancer xenografts resistant to BCNU alone showed marked tumor regression when pretreated with O⁶-benzylguanine – a strategy mimicking 1-benzyl-1-nitrosourea’s mechanism [9]. This synergy arises from:

  • AGT Inactivation: Benzyl transfer depletes ≥99% of AGT activity within tumor cells [1].
  • Accumulation of Lethal DNA Lesions: Unrepaired O⁶-chloroethylguanine adducts progress to interstrand crosslinks [4] [9].
  • Overcoming Intrinsic Resistance: Tumors with high baseline AGT expression (e.g., melanoma, colorectal carcinoma) become sensitized to nitrosoureas [3] [9].

Structural analogs of 1-benzyl-1-nitrosourea have been synthesized to optimize pharmacokinetics and tissue distribution. Notable examples include disaccharide-conjugated benzylnitrosoureas where the benzyl group is replaced by glycosylbenzyl moieties. Maltosyl derivatives exhibit enhanced water solubility and retain potent antileukemic activity against L1210 models, achieving >60-day survival rates at optimal doses [7].

Table 2: Antitumor Activity of Selected 1-Substituted Nitrosourea Analogs

CompoundTumor ModelOptimal Dose (mg/kg)*T/C (%)Long-Term Survivors
1-Benzyl-1-nitrosoureaEhrlich Ascites20≥150Not reported
3-(Methyl)-3-maltosyl-1-(2-chloroethyl)-1-nitrosoureaL1210 Leukemia12.52844/6
3-(Isobutyl)-3-maltosyl-1-(2-chloroethyl)-1-nitrosoureaL1210 Leukemia252955/6
ChlorozotocinL1210 Leukemia201802/6

*T/C (%) = Median survival time of treated vs. control group × 100; Data adapted from [4] [7]

The benzyl group’s role extends beyond AGT inhibition. Molecular modeling suggests it facilitates nucleophilic attack by DNA bases due to resonance stabilization of the transition state. Furthermore, synthetic routes to 1-benzyl-1-nitrosourea involve benzylamine reaction with nitrosating agents (e.g., NaNO₂ under acidic conditions), enabling rapid derivatization [6] [7]. Current research explores coupling benzylnitrosoureas with tumor-targeting vectors (e.g., peptides, antibodies) to enhance selective delivery – a strategy building on the historical success of sugar-conjugated nitrosoureas [4] [7].

Properties

CAS Number

775-11-1

Product Name

1-benzyl-1-nitrosourea

IUPAC Name

1-benzyl-1-nitrosourea

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

InChI

InChI=1S/C8H9N3O2/c9-8(12)11(10-13)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,12)

InChI Key

HBOGKXXMRLVGFX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(C(=O)N)N=O

Synonyms

N-benzylnitrosourea

Canonical SMILES

C1=CC=C(C=C1)CN(C(=O)N)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.